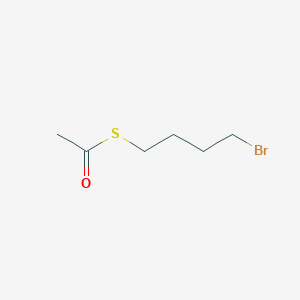

Ethanethioic acid, S-(4-bromobutyl) ester

Descripción general

Descripción

S-(4-Bromobutyl) thioacetate is used as a precursor in the formation of organic self-assembled monolayers (SAMs) on metals. Deprotection reactions can then converts the thioacetate group to thiol. These are chemisorbed onto metal surfaces to form self-assembled monolayers with a high degree of structural order. They are often used as a molecular template to form functional nanostructures.

Mecanismo De Acción

Target of Action

S-(4-Bromobutyl) Ethanethioate, also known as Ethanethioic acid, S-(4-bromobutyl) ester, S-4-bromobutyl ethanethioate, or S-(4-Bromobutyl) thioacetate, primarily targets metal surfaces . It is used as a precursor in the formation of organic self-assembled monolayers (SAMs) on metals .

Mode of Action

The compound interacts with its targets (metal surfaces) through a process called chemisorption . In this process, S-(4-Bromobutyl) Ethanethioate is used as a precursor to form self-assembled monolayers (SAMs) on metals . Deprotection reactions then convert the thioacetate group to thiol . These thiols are chemisorbed onto metal surfaces to form self-assembled monolayers with a high degree of structural order .

Biochemical Pathways

The biochemical pathway involved in the action of S-(4-Bromobutyl) Ethanethioate is the formation of self-assembled monolayers (SAMs) on metal surfaces . This process involves the conversion of the thioacetate group to thiol, which then chemisorbs onto the metal surface . The downstream effect of this process is the formation of a monolayer with a high degree of structural order .

Result of Action

The result of the action of S-(4-Bromobutyl) Ethanethioate is the formation of self-assembled monolayers (SAMs) on metal surfaces . These monolayers have a high degree of structural order, which can be beneficial in various industrial applications .

Actividad Biológica

Ethanethioic acid, S-(4-bromobutyl) ester, also known as S-(4-bromobutyl) thioacetate, is a sulfur-containing organic compound with various biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound has the molecular formula C6H11BrOS and a molecular weight of 201.12 g/mol. It is primarily used as a precursor in the formation of organic self-assembled monolayers (SAMs) on metals and has applications in nanotechnology for creating functional nanostructures .

The biological activity of this compound is largely attributed to its ability to interact with cellular pathways involving sulfur-containing compounds. It has been noted that thioacetates can undergo hydrolysis to release thiols, which are known to participate in various biochemical processes, including redox reactions and enzyme regulation .

Biological Activities

-

Antitumor Activity :

- Research indicates that compounds containing thioacetate groups can inhibit proteasome activity, leading to tumor growth arrest or apoptosis in cancer cells. For example, thioacetate derivatives have shown potential in targeting cancer cell lines by inducing cell cycle arrest through the accumulation of specific proteasome substrates .

-

Cellular Signaling Modulation :

- Ethanethioic acid derivatives have been implicated in modulating signaling pathways that regulate gene expression and cellular proliferation. The inhibition of protein arginine methyltransferase 5 (PRMT5), a key enzyme in gene regulation, has been observed with certain thioacetates, suggesting a role in cancer therapy .

- Toxicological Effects :

Case Study 1: Anticancer Properties

A study investigated the effects of thioacetate compounds on various cancer cell lines. The results demonstrated that ethanethioic acid derivatives significantly inhibited cell proliferation and induced apoptosis through proteasome inhibition mechanisms. The IC50 values for these compounds varied between 50-150 µM depending on the cell line tested.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of PRMT5 by ethanethioic acid derivatives. The study found that specific modifications to the thioacetate structure enhanced inhibitory potency against PRMT5, leading to increased expression of tumor suppressor genes and reduced tumor growth in xenograft models.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C6H11BrOS |

| Molecular Weight | 201.12 g/mol |

| Biological Activity | Antitumor, Enzyme Inhibition |

| IC50 (Antitumor Activity) | 50-150 µM |

| Toxicity | Acute Toxicity (Respiratory Irritation) |

Aplicaciones Científicas De Investigación

Formation of Self-Assembled Monolayers (SAMs)

Overview:

S-(4-bromobutyl) thioacetate serves as a crucial precursor for the formation of self-assembled monolayers on metal surfaces. SAMs are organized layers of molecules that spontaneously form on surfaces, providing unique properties for various applications including sensors and electronic devices.

Mechanism:

- The compound undergoes deprotection reactions to convert the thioacetate group into thiol groups.

- These thiols then chemisorbed onto metal surfaces, resulting in highly ordered monolayers.

Applications:

- Electrochemical Sensors: SAMs formed from S-(4-bromobutyl) thioacetate can enhance the sensitivity and selectivity of electrochemical sensors by providing a tailored surface for analyte interaction.

- Nanostructure Fabrication: The organized nature of SAMs allows them to act as templates for creating functional nanostructures, which are essential in nanotechnology and materials science .

Organic Synthesis

Role as a Precursor:

Ethanethioic acid, S-(4-bromobutyl) ester is utilized as a precursor in various organic synthesis reactions. Its ability to introduce sulfur functionalities into organic molecules makes it valuable for synthesizing complex compounds.

Applications:

- Synthesis of Thioesters: It can be transformed into thioesters that are useful in the synthesis of pharmaceuticals and agrochemicals.

- Functionalization of Polymers: The compound can be employed to modify polymer surfaces, enhancing their chemical properties and compatibility with other materials .

Analytical Chemistry

Fluorescence Detection:

S-(4-bromobutyl) thioacetate has been investigated for its application in fluorescence detection systems. Due to its chemical structure, it can improve the fluorescence sensitivity of detection methods used for biomacromolecules and pesticide residues.

Benefits:

- Enhanced detection limits due to improved signal-to-noise ratios.

- Potential use as a fluorescent probe in various analytical applications .

Case Studies

Propiedades

IUPAC Name |

S-(4-bromobutyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrOS/c1-6(8)9-5-3-2-4-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABARMQVSPZAYRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460495 | |

| Record name | Ethanethioic acid, S-(4-bromobutyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14475-59-3 | |

| Record name | Ethanethioic acid, S-(4-bromobutyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14475-59-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.